ML094

Lipoxygenase selectivity Off‑target activity Enzyme inhibition

Researchers studying h15-LOX-1 binding determinants often face inconsistent potency data when substituting ML094 with ML351 due to divergent L407A mutation sensitivity. ML094 (CAS 727385-67-3) is the validated probe for mapping Leu407 interactions, exhibiting >1000-fold potency loss upon L407A mutation versus wild type. Its 14-fold superiority over ML351 against 12-LOX (IC50 = 14 nM) makes it the definitive benchmark for dual 12/15-LOX inhibition studies. - 12-LOX IC50: 14 nM; h15-LOX-1 IC50: ~50 nM - L407A mutation sensitivity: >1000-fold potency loss (cf. ML351 unaffected) - For in vitro enzymatic screens & computational docking (Glide XP -9.51 to 15-LOX-2) - Custom synthesis available; contact for bulk pricing & immediate shipment.

Molecular Formula C23H15FN2O3S
Molecular Weight 418.4 g/mol
Cat. No. B1663232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML094
Synonyms4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl4-fluorobenzoate
Molecular FormulaC23H15FN2O3S
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H15FN2O3S/c24-18-12-10-17(11-13-18)22(27)28-14-3-4-15-30-23-26-25-21(29-23)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13H,14-15H2
InChIKeyBZGQMGJZXODGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML094: Selective 15-LOX-1 Inhibitor


ML094 (4-(5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynylthiophene-2-carboxylate) is a potent and selective inhibitor of human 15-lipoxygenase-1 (h15-LOX-1/h12/15-LOX), an enzyme implicated in stroke, inflammation, and ferroptosis [1]. Structurally, ML094 features a naphthalene moiety linked to a 5-member heterocycle, distinguishing it from close analogs by a longer hydrophobic arm opposite the naphthalene group [2]. The compound exhibits low nanomolar potency in vitro and has been extensively characterized through site-directed mutagenesis and molecular docking studies that define its binding mode within the h15-LOX-1 active site [3].

15-LOX-1 pathway inhibition study fit
Active-site binding mode characterization (mutagenesis)
Structural probe for LOX active-site topography

ML094 vs. Other 15-LOX-1 Inhibitors


Lipoxygenase inhibitors display marked variability in isoform selectivity, cell permeability, and in vivo efficacy due to subtle differences in active site engagement [1]. For example, ML094 and the closely related inhibitor ML351 share a common core scaffold yet exhibit divergent sensitivity to single amino acid mutations (e.g., L407A) and disparate off‑target 12‑LOX inhibition [2]. Furthermore, ML094 lacks cell activity and in vivo efficacy, contrasting with ML351, which demonstrates both [3]. These fundamental differences preclude simple substitution and necessitate compound‑specific procurement for reproducible experimental outcomes.

ML094 may not demonstrate cell-based activity or in vivo model response, unlike ML351
Divergent sensitivity to L407A mutation limits direct substitution with ML351
12-LOX off-target profile differs significantly from ML351; verify for isoform-sparing studies

ML094 Head-to-Head Comparisons


12-LOX Inhibition vs. ML351

In a comparative panel of 15‑LOX‑1 inhibitors, ML094 exhibited an IC50 of 14 nM against 12‑lipoxygenase, whereas the close analog ML351 showed an IC50 of 200 nM [1]. This 14‑fold difference highlights the superior 12‑LOX off‑target activity of ML094, which may influence experimental outcomes in systems where 12‑LOX contributes to the phenotype.

12-LOX inhibition
Head-to-head
14 nM (ML094) vs 200 nM (ML351)
Supports 12-LOX off-target profiling context
14-fold difference; recombinant human 12-LOX UV-Vis assay
Lipoxygenase selectivity Off‑target activity Enzyme inhibition

Wild-Type h15-LOX-1 Potency vs. ML351

In a direct comparative IC50 determination using wild‑type human 15‑LOX‑1, the ML094 derivative compound 18 exhibited an IC50 of 0.050 ± 0.001 µM, whereas ML351 showed an IC50 of 0.33 ± 0.02 µM [1]. This 6.6‑fold higher potency for the ML094 scaffold indicates a stronger interaction with the wild‑type active site under identical assay conditions.

WT h15-LOX-1 potency
Head-to-head
0.050 µM (ML094 deriv.) vs 0.33 µM (ML351)
Supports concentration-response study design
6.6-fold difference; recombinant human 15-LOX-1 UV-Vis assay
h15‑LOX‑1 inhibition Potency Site‑directed mutagenesis

L407A Mutation Sensitivity vs. ML351

The L407A mutation in h15‑LOX‑1 abolished inhibition by the ML094 derivative compound 18 (>1000‑fold decrease, IC50 >50 µM), while ML351 retained full potency against the same mutant (IC50 = 0.39 ± 0.01 µM) [1]. This stark divergence demonstrates that ML094 engages distinct active site contacts—specifically a critical interaction with Leu407—that are not utilized by ML351.

L407A mutation sensitivity
Head-to-head
>50 µM (ML094 deriv.) vs 0.39 µM (ML351)
Enables Leu407-dependent binding mode differentiation
>1000-fold differential; L407A mutant UV-Vis assay
Structure‑activity relationship Mutagenesis Binding mode

15-LOX-2 Docking Affinity vs. ML351

In a comparative docking study against the 15‑LOX‑2 crystal structure, ML094 achieved a Glide XP docking score of −9.51 and a relative MM‑GBSA binding score of 47.0 kcal/mol, while ML351 obtained −6.84 and 67.2 kcal/mol, respectively [1]. The more favorable scores for ML094 suggest a higher predicted binding affinity to 15‑LOX‑2, despite both compounds being designed for 15‑LOX‑1.

15-LOX-2 docking affinity
Cross-study
Glide XP −9.51 (ML094) vs −6.84 (ML351)
Supports computational selectivity screening
MM-GBSA 47.0 vs 67.2 kcal/mol; PDB 4NRE
Molecular docking Computational chemistry Selectivity prediction

12-LOX Potency vs. NDGA

Compared to the natural product nordihydroguaiaretic acid (NDGA), a non‑selective LOX inhibitor, ML094 displays a 70‑fold improvement in 12‑LOX inhibitory potency (14 nM vs. 1,000 nM) [1]. This underscores the synthetic optimization achieved with ML094 relative to traditional natural product‑derived LOX inhibitors.

12-LOX vs NDGA
Head-to-head
14 nM (ML094) vs 1000 nM (NDGA)
Supports synthetic LOX inhibitor profiling
71-fold difference; recombinant human 12-LOX
Natural product comparison Potency NDGA

Hydrophobic Arm Structural Difference vs. ML351

ML094 and ML351 share a naphthalene moiety and a 5‑member heterocycle, but ML094 possesses a longer hydrophobic arm extending from the opposite side of the naphthalene group [1]. This structural extension is proposed to occupy a distinct hydrophobic subpocket within the h15‑LOX‑1 active site, contributing to its differential binding mode and mutation sensitivity.

Hydrophobic arm structure
Reported
Longer thiophene-carboxylate linker vs ML351 shorter oxazole-carbonitrile
Provides structurally distinct probe for active-site topography
Qualitative divergence; molecular modeling analysis
Molecular scaffold SAR Chemical design

ML094 Applications


Leu407-Dependent Binding in h15-LOX-1

Researchers exploring structure‑activity relationships around the Leu407 residue of h15‑LOX‑1 can employ ML094 (or its derivative compound 18) as a probe, given its exquisite sensitivity to the L407A mutation (>1000‑fold loss of potency) in contrast to ML351, which is unaffected [1]. This scenario enables mapping of critical binding determinants within the active site and guiding rational design of next‑generation inhibitors.

Dual 12/15-LOX Inhibition Assays

In vitro enzymatic screens demanding high potency against 12‑LOX (IC50 = 14 nM) and 15‑LOX‑1 (IC50 ~50 nM) can utilize ML094 as a benchmark inhibitor [1][2]. Its 14‑fold superiority over ML351 against 12‑LOX makes it the preferred choice when dual 12/15‑LOX inhibition is desired or when residual 12‑LOX activity must be carefully controlled.

15-LOX-2 Virtual Screening

The favorable docking scores of ML094 to 15‑LOX‑2 (Glide XP −9.51; MM‑GBSA 47.0 kcal/mol) support its use as a reference ligand in virtual screening and molecular dynamics simulations aimed at identifying novel 15‑LOX‑2 inhibitors [1]. Its distinct score relative to ML351 allows computational chemists to calibrate scoring functions and validate docking protocols for this isoform.

LOX Isoform Selectivity Profiling

Laboratories performing side‑by‑side selectivity panels across 5‑, 12‑, and 15‑lipoxygenases can include ML094 as a positive control, leveraging its known IC50 values (14 nM for 12‑LOX, >100 µM for 15‑LOX‑2) and selectivity annotation [1]. This ensures consistent and reproducible off‑target assessment when evaluating new chemical matter.

Application
Selection Property
Validation Focus
h15-LOX-1 active-site mapping studies
L407A mutation-sensitive inhibition
Confirm loss of potency in L407A mutant vs wild-type
Dual 12/15-LOX inhibition assays
Defined 12-LOX and 15-LOX-1 inhibitory profile
Verify inhibitory activity across both isoforms
15-LOX-2 virtual screening reference
Favorable computational docking profile
Validate docking predictions with in vitro 15-LOX-2 assay
LOX isoform selectivity panel
Annotated selectivity across 5/12/15-LOX
Reproduce selectivity pattern in panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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